molecular formula C19H24N2O5S B2913048 methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate CAS No. 1795296-36-4

methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate

Cat. No. B2913048
CAS RN: 1795296-36-4
M. Wt: 392.47
InChI Key: QFXUBDKFBXEGLQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point of approximately 88-90°C .

Scientific Research Applications

Biological and Nonbiological Modifications of Carbamates

Carbamates, including methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate, undergo various biological and nonbiological modifications, such as hydrolysis, oxidation, dealkylation, and conjugation, in different systems like animals, plants, and insects, resulting in a variety of similar or distinct products. These modifications play crucial roles in the environmental fate and biological activity of carbamates. For instance, carbaryl, a commonly studied carbamate, is hydroxylated in biological systems to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. It is also hydrolyzed to form 1-naphthol, with the products being conjugated, stored, or excreted. Similarly, carbofuran and propoxur undergo hydroxylation at specific positions to form hydroxylated derivatives. The major metabolic pathway of carbofuran in animals appears to be hydrolysis. Aldicarb, another carbamate, is oxidized to its sulfoxide and then hydrolyzed to the oxime sulfoxide in both animals and plants. The metabolic pathways of these carbamates are essential for understanding their environmental persistence and mechanisms of toxicity or efficacy as insecticides (Knaak, 1971).

Synthetic Applications of Carbamates

Carbamates serve as key intermediates in the synthesis of various organic compounds, offering versatile functionalities for further chemical transformations. The synthetic utility of carbamates includes serving as synthetic equivalents of α-hydroxy and α-chloro benzyl carbanions, facilitating the construction of complex molecular architectures. This demonstrates the carbamates' significant role in organic synthesis, enabling the creation of diverse molecular structures with potential applications in medicinal chemistry and material science (Volonterio, Bravo, & Zanda, 2002).

Chemical Reactivity and Modification

Carbamates' reactivity with common functional groups has been extensively studied, revealing insights into their potential for reactive compatibilization in various applications, including thermoplastic polyurethane blends. The study of model urethane compounds' reactions with small monofunctional compounds and poly(ethylene glycols) underlines the carbamates' versatility and reactivity, which are crucial for applications in polymer chemistry and materials science. The reactivity ranking established for these groups with urethanes—primary amine > secondary amine ≫ hydroxyl ∼ acid ∼ anhydride ≫ epoxide—provides a foundation for understanding and exploiting carbamates' reactivity in synthetic applications (Lu, Hoye, & Macosko, 2002).

Future Directions

: Sigma-Aldrich: 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-19(23,13-12-15-6-4-3-5-7-15)14-20-27(24,25)17-10-8-16(9-11-17)21-18(22)26-2/h3-11,20,23H,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUBDKFBXEGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate

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